

Characterization of Benzyl-PEG25-amine by Mass Spectrometry: An Application Note

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Compound of Interest

Compound Name: Benzyl-PEG25-amine

Cat. No.: B11929277

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Abstract

This application note provides a detailed protocol for the characterization of **Benzyl-PEG25-amine** using mass spectrometry. **Benzyl-PEG25-amine** is a discrete polyethylene glycol (dPEG®) reagent commonly used in bioconjugation, drug delivery, and surface modification. Accurate determination of its molecular weight and confirmation of its structure are critical for ensuring the quality and consistency of downstream applications. This document outlines protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, providing expected mass-to-charge ratios and fragmentation patterns. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

Polyethylene glycol (PEG) is widely utilized to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.^[1] Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like **Benzyl-PEG25-amine** offer a defined molecular weight, ensuring batch-to-batch consistency. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such reagents. This note details the application of high-resolution mass spectrometry for the unambiguous characterization of **Benzyl-PEG25-amine**.

Product Specifications

Benzyl-PEG25-amine consists of a benzyl group at one terminus of a 25-unit polyethylene glycol chain and a primary amine at the other.

Property	Value
Chemical Formula	C ₅₇ H ₁₀₉ NO ₂₅
Average Molecular Weight	1216.50 Da
Monoisotopic Molecular Weight	1215.73 Da
PEG Units (n)	25

Experimental Protocols

Sample Preparation

- For ESI-MS: Dissolve **Benzyl-PEG25-amine** in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.
- For MALDI-TOF-MS: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.^[2] Prepare a 1 mg/mL solution of **Benzyl-PEG25-amine** in the same solvent. Mix the sample and matrix solutions in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

ESI-MS Protocol (Direct Infusion)

- Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion Flow Rate: 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.

- Cone Voltage: 20 - 40 V.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 300 - 400 °C.
- Mass Range: m/z 300 - 2000.
- Data Acquisition: Acquire data in profile mode for at least 1 minute to obtain an averaged spectrum.

LC-MS Protocol

For samples containing impurities, chromatographic separation prior to mass analysis is recommended.

- LC System: A UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10-90% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Parameters: As described in the ESI-MS protocol.

MALDI-TOF-MS Protocol

- Instrumentation: A MALDI-TOF mass spectrometer.
- Ionization Mode: Positive ion, reflector mode.
- Laser: Nitrogen laser (337 nm).

- Laser Intensity: Optimize for best signal-to-noise ratio, minimizing fragmentation.
- Mass Range: m/z 500 - 2000.
- Data Acquisition: Average 100-200 laser shots per spectrum.

Expected Results and Data Interpretation

ESI-MS Data

Due to the presence of multiple ether oxygens and a terminal amine, **Benzyl-PEG25-amine** is expected to readily form protonated and other cationized species in the gas phase.[3] The resulting spectrum may show multiple charge states.

Ion Species	Charge (z)	Theoretical m/z
[M+H] ⁺	1	1216.74
[M+Na] ⁺	1	1238.72
[M+K] ⁺	1	1254.70
[M+2H] ²⁺	2	608.87
[M+H+Na] ²⁺	2	619.86

M refers to the monoisotopic mass of the neutral molecule (1215.73 Da).

MALDI-TOF-MS Data

MALDI-TOF mass spectrometry typically produces singly charged ions, simplifying the spectrum.[2] Sodiated ions are often the most abundant species.

Ion Species	Charge (z)	Theoretical m/z
[M+H] ⁺	1	1216.74
[M+Na] ⁺	1	1238.72
[M+K] ⁺	1	1254.70

Fragmentation Analysis (MS/MS)

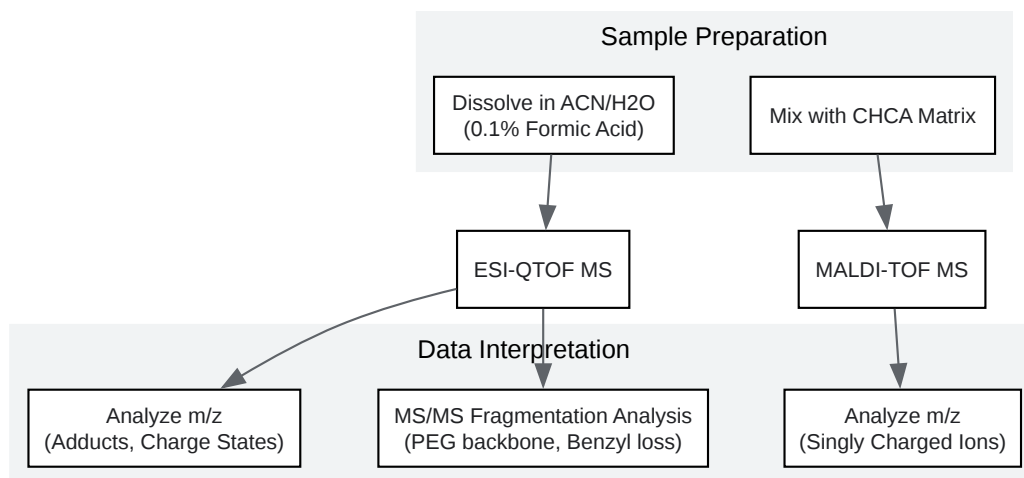
Tandem mass spectrometry (MS/MS) can be used to confirm the structure of **Benzyl-PEG25-amine**. The fragmentation is expected to occur via two primary pathways: cleavage along the PEG backbone and cleavage of the benzyl group.

- **PEG Backbone Fragmentation:** Collision-induced dissociation (CID) will lead to the characteristic neutral loss of ethylene glycol units (44.03 Da). This results in a series of peaks separated by 44.03 m/z.
- **Benzyl Group Fragmentation:** A characteristic fragmentation of benzylamines is the cleavage of the C-N bond, resulting in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.05.

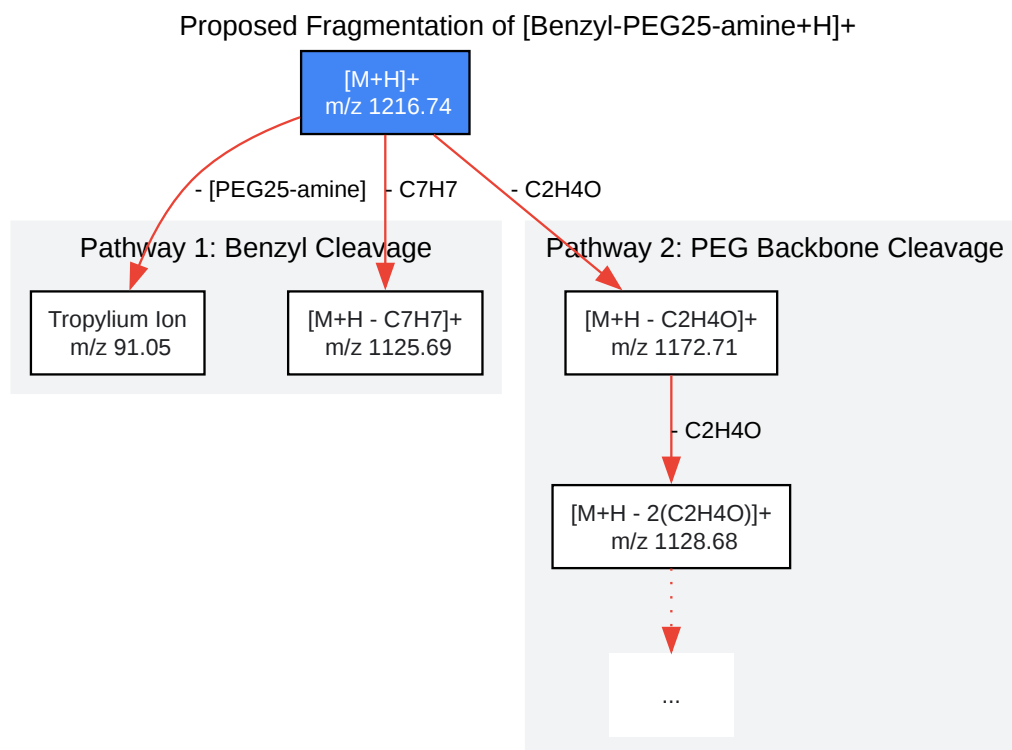
Precursor Ion (m/z)	Fragment Ion (m/z)	Description
1216.74 ([M+H] ⁺)	1172.71	Loss of C ₂ H ₄ O
1216.74 ([M+H] ⁺)	1128.68	Loss of 2 x C ₂ H ₄ O
1216.74 ([M+H] ⁺)	91.05	Tropylium cation (C ₇ H ₇ ⁺)
1216.74 ([M+H] ⁺)	1125.69	Loss of C ₇ H ₇

Visualizations

Experimental Workflow for Benzyl-PEG25-amine Characterization

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Caption: Workflow for Mass Spectrometry Analysis.



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Caption: Fragmentation of **Benzyl-PEG25-amine**.

Conclusion

This application note provides a comprehensive guide for the characterization of **Benzyl-PEG25-amine** by mass spectrometry. The detailed protocols for ESI-MS and MALDI-TOF-MS, along with the expected mass-to-charge ratios and fragmentation patterns, will enable researchers to confidently verify the identity and purity of this important reagent. The high-resolution mass spectrometry methods described herein are essential for quality control in the development of PEGylated therapeutics and other advanced materials.

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